4-[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
CAS No.: 1385696-75-2
Cat. No.: VC4550595
Molecular Formula: C9H13ClF3N3O
Molecular Weight: 271.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1385696-75-2 |
|---|---|
| Molecular Formula | C9H13ClF3N3O |
| Molecular Weight | 271.67 |
| IUPAC Name | 3-piperidin-4-yl-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole;hydrochloride |
| Standard InChI | InChI=1S/C9H12F3N3O.ClH/c10-9(11,12)5-7-14-8(15-16-7)6-1-3-13-4-2-6;/h6,13H,1-5H2;1H |
| Standard InChI Key | OYSCUTISRKLBSL-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=NOC(=N2)CC(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound has the molecular formula C₉H₁₃ClF₃N₃O and a molar mass of 271.67 g/mol . Its IUPAC name, 4-[5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride, reflects its core structure:
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A piperidine ring (C₅H₁₁N) at position 4 of the oxadiazole.
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A 1,2,4-oxadiazole heterocycle substituted at position 5 with a 2,2,2-trifluoroethyl group (-CF₂CF₃).
Synonyms include 3-(Piperidin-4-yl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole hydrochloride and 4-[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]piperidine HCl.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1385696-75-2 | |
| Molecular Formula | C₉H₁₃ClF₃N₃O | |
| Molar Mass (g/mol) | 271.67 | |
| Synonyms | 3-(Piperidin-4-yl)-5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole HCl |
Structural Analysis
The 1,2,4-oxadiazole ring is a bioisostere for ester and amide groups, enhancing metabolic stability and binding affinity in drug-like molecules . The trifluoroethyl group introduces strong electron-withdrawing effects, potentially influencing π-π stacking interactions and solubility. The piperidine moiety provides a basic nitrogen for salt formation, improving crystallinity and bioavailability .
Synthesis and Manufacturing Processes
General Synthetic Routes
While no direct synthesis protocol for this compound is publicly documented, analogous 1,2,4-oxadiazole-piperidine derivatives are typically synthesized via:
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Cyclization Reactions: Condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions.
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Coupling Strategies: Reaction of preformed oxadiazole intermediates with piperidine derivatives. For example, 2-(methylsulfonyl)-1,3,4-oxadiazoles can couple with cyclic amines like piperidine to form C-N bonds .
A plausible route for the target compound involves:
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Step 1: Synthesis of 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid.
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Step 2: Activation of the carboxylic acid (e.g., as an acyl chloride) followed by amidation with 4-aminopiperidine.
Analytical Characterization
Key characterization methods likely include:
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NMR Spectroscopy: To confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and trifluoroethyl group (δ 2.5–3.5 ppm for -CF₂CH₃).
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Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 271.67 for the free base .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form improves aqueous solubility compared to the free base. Predicted properties include:
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LogP: ~1.5 (estimated using fragment-based methods), indicating moderate lipophilicity.
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pKa: The piperidine nitrogen has a pKa of ~8.5, making it protonated at physiological pH .
Table 2: Predicted Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| LogP | 1.5 | Fragment-based estimation |
| Water Solubility | ~10 mg/mL (HCl salt) | Analogous compounds |
| Melting Point | Not reported | – |
Solid-State Characteristics
No crystallographic data is available, but similar oxadiazole-piperidine structures exhibit monoclinic or orthorhombic crystal systems. The hydrochloride salt likely forms hydrogen-bonded networks via Cl⁻ and NH⁺ interactions .
| Compound | MIC (µM) vs Mtb | Key Structural Feature |
|---|---|---|
| GSK710 | 0.2 | 1,3,4-Thiadiazole |
| P1 (Analog) | 0.5 | 1,3,4-Oxadiazole |
| Target Compound | Not tested | 1,2,4-Oxadiazole + CF₃ |
Comparative Analysis with Related Compounds
Positional Isomerism in Oxadiazole Derivatives
The compound’s 1,2,4-oxadiazole isomer differs from 1,3,4-oxadiazoles (e.g., 4-(1,3,4-oxadiazol-2-yl)piperidine, PubChem CID 28269123) in electronic distribution and hydrogen-bonding capacity . The 1,2,4-regioisomer typically exhibits stronger dipole moments, influencing membrane permeability.
Role of the Trifluoroethyl Group
Compared to non-fluorinated analogs, the -CF₂CF₃ group:
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